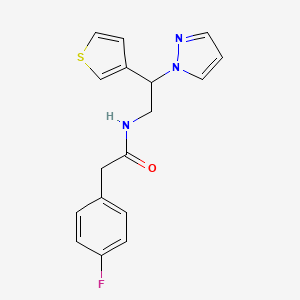

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS/c18-15-4-2-13(3-5-15)10-17(22)19-11-16(14-6-9-23-12-14)21-8-1-7-20-21/h1-9,12,16H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZUFQVABGLPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Structural Overview

The compound features a complex structure that includes:

- Pyrazole ring : Known for its role in various biological activities.

- Thiophene ring : Contributes to the compound's electronic properties and potential interactions.

- Acetamide group : Often associated with enhanced solubility and bioavailability.

Antiviral Properties

Research indicates that compounds with similar structures exhibit significant antiviral activity. For instance, derivatives of pyrazole and isoxazole have shown efficacy against various viral strains, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). A notable study demonstrated that certain pyrazole-containing compounds reduced HSV-1 plaques by up to 69% at specific concentrations .

Enzyme Inhibition

This compound has been evaluated for its potential to inhibit key enzymes involved in disease pathways. The compound's structural features suggest it may interact with enzymes such as:

- CYP450 : Known for its role in drug metabolism, moderate inhibition was observed in related compounds .

- Reverse Transcriptase : Compounds with similar scaffolds have shown inhibitory effects, which could be relevant for antiviral drug development .

Case Studies

- Antiviral Efficacy : A study on a series of pyrazole derivatives found that specific modifications led to enhanced antiviral properties against HSV. The most effective compounds exhibited EC50 values significantly lower than standard antiviral agents .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cell lines, indicating a favorable therapeutic index with low toxicity at effective doses .

Comparative Data Table

The biological activity of this compound is hypothesized to involve:

- Non-covalent interactions : The pyrazole and thiophene rings can engage in π–π stacking and hydrogen bonding with target biomolecules.

- Selective binding : Modifications in the acetamide group may enhance binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamides (Table 1).

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Differences and Implications :

Substituent Effects: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound improves membrane permeability compared to dichlorophenyl analogs (e.g., ), but may reduce halogen-bonding interactions critical for target engagement . Thiophene Position: Thiophen-3-yl substitution (target compound) vs.

Hydrogen Bonding and Crystal Packing: Pyrazole N–H in the target compound may form weaker hydrogen bonds compared to the thiazole N–H in , which stabilizes crystal lattices via R22(8) motifs .

Synthetic Complexity :

- The target compound’s pyrazole-thiophene-ethyl backbone requires multi-step synthesis, contrasting with simpler EDC-coupled acetamides (e.g., ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide, and what critical reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole and thiophene derivatives can be generated through cyclocondensation of hydrazines with diketones or via Suzuki-Miyaura cross-coupling for aryl-thiophene linkages. Critical conditions include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reactivity .

- Catalysts : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions .

- Purification : Flash chromatography (e.g., CH₂Cl₂/CH₃OH/NH₃) to isolate regioisomers, with trituration in n-hexane for final purification .

Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?

- Methodological Answer :

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., twisted dihedral angles between aromatic rings, as seen in dichlorophenyl-thiazole derivatives ).

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., pyrazole NH signals at δ 10–12 ppm, fluorophenyl splitting).

- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What are the key structural features contributing to the compound's potential bioactivity?

- Methodological Answer :

- Pyrazole ring : Acts as a hydrogen-bond acceptor, enhancing binding to biological targets .

- Thiophene moiety : Improves lipophilicity and π-π stacking interactions.

- 4-Fluorophenyl group : Increases metabolic stability and membrane permeability due to fluorine’s electronegativity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of regioisomers, and what analytical techniques differentiate them?

- Methodological Answer :

- Chromatographic separation : Use silica gel flash chromatography with gradient elution (e.g., CH₂Cl₂/CH₃OH/NH₃) to resolve regioisomers .

- HPLC-MS : Distinguish isomers via retention times and mass fragmentation patterns.

- NOESY NMR : Detect spatial proximity of substituents to confirm regiochemistry .

Q. What role do hydrogen bonding interactions play in the crystal structure, and how do they affect physicochemical properties?

- Methodological Answer :

- Inversion dimers : N—H⋯N hydrogen bonds form R₂²(8) motifs (e.g., in thiazole derivatives), stabilizing crystal packing .

- Impact on solubility : Strong intermolecular H-bonding reduces solubility in nonpolar solvents but enhances thermal stability .

Q. How can Design of Experiments (DoE) be applied to optimize reaction parameters for this compound's synthesis?

- Methodological Answer :

- Variable screening : Use fractional factorial designs to test temperature, stoichiometry, and solvent ratios.

- Response surface modeling : Optimize yield and purity, as demonstrated in flow-chemistry syntheses of diazomethanes .

- Validation : Confirm robustness via triplicate runs at optimal conditions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Validate cell lines, incubation times, and controls.

- Purity verification : Use HPLC (>95% purity) and HRMS to exclude impurities as confounding factors .

- Meta-analysis : Compare IC₅₀ values under identical experimental conditions (e.g., pH, temperature) .

Q. How can conformational analysis using computational methods complement experimental crystallographic data?

- Methodological Answer :

- DFT calculations : Predict lowest-energy conformers and compare with X-ray torsion angles (e.g., thiophene-pyrazole dihedral angles) .

- Molecular docking : Simulate binding modes to biological targets, guided by crystallographic hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.